molecular formula C13H22N4O3S B4762957 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4762957
M. Wt: 314.41 g/mol
InChI Key: PVADPESKZNWNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is a chemical compound that has been of great interest in scientific research. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or modulating specific receptors. Further studies are required to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of specific enzymes and modulate the expression of specific genes. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is its potential as a therapeutic agent for the treatment of various diseases. Another advantage is its potential as a tool for studying specific biological targets. One limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide. One direction is to investigate the exact mechanism of action of this compound. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and eventually in human clinical trials. Finally, this compound could be further investigated for its potential as a therapeutic agent for specific diseases, such as cancer or inflammation.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide has shown potential in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, this compound has been studied for its pharmacokinetic and pharmacodynamic properties. In biochemistry, this compound has been investigated for its interactions with various biological targets, including enzymes and receptors.

properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-3-16-9-11(8-15-16)7-14-13(18)12-5-4-6-17(10-12)21(2,19)20/h8-9,12H,3-7,10H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVADPESKZNWNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(methylsulfonyl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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